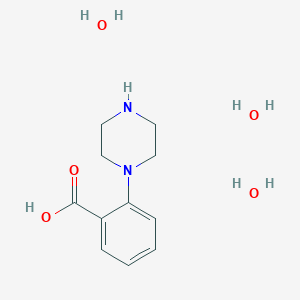
2-(1-Piperazinyl)benzoic acid trihydrate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“2-(1-Piperazinyl)benzoic acid trihydrate” is a chemical compound with the CAS Number: 1185169-24-7 . It has a molecular weight of 260.29 and its molecular formula is C11 H14 N2 O2 . 3 H2 O .
Molecular Structure Analysis
The Inchi Code for “2-(1-Piperazinyl)benzoic acid trihydrate” is 1S/C11H14N2O2.3H2O/c14-11(15)9-3-1-2-4-10(9)13-7-5-12-6-8-13;;;/h1-4,12H,5-8H2,(H,14,15);3*1H2 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Physical And Chemical Properties Analysis
The compound “2-(1-Piperazinyl)benzoic acid trihydrate” has a molecular weight of 260.29 . Its Inchi Code is 1S/C11H14N2O2.3H2O/c14-11(15)9-3-1-2-4-10(9)13-7-5-12-6-8-13;;;/h1-4,12H,5-8H2,(H,14,15);3*1H2 , which provides information about its molecular structure.Wissenschaftliche Forschungsanwendungen
Pharmacology: Antiviral Drug Synthesis
2-(1-Piperazinyl)benzoic acid trihydrate: is utilized in the synthesis of pyrimido[1,2-a]benzimidazoles , which are compounds of interest due to their pharmacological properties. These compounds have been studied for their potential use as antiviral drugs, with some showing promising results against infections like influenza and even COVID-19 .
Material Science: Advanced Material Building Blocks
In material science, this compound serves as a building block for creating complex molecular structures that can be used in the development of new materials. Its role in the synthesis of novel organic compounds with potential applications in electronics, coatings, and other advanced materials is being explored .
Chemical Synthesis: Piperazine Derivatives
The compound is instrumental in the synthesis of various piperazine derivatives. These derivatives are crucial in a wide range of chemical reactions and are used to produce substances with different pharmacological activities .
Biochemistry Research: Protein Interaction Studies
In biochemistry, 2-(1-Piperazinyl)benzoic acid trihydrate is used to study protein interactions. It can act as a linker or a structural component in peptides and proteins, aiding in the understanding of protein structure and function .
Medical Research: Therapeutic Compounds
This chemical is used in medical research to develop therapeutic compounds. Its derivatives are being investigated for their therapeutic potential in treating various diseases, including those requiring antiviral and antibacterial agents .
Environmental Science: Pollution Remediation
While direct applications in environmental science are not extensively documented, the compound’s role in the synthesis of various organic molecules suggests potential uses in pollution remediation. For example, derivatives synthesized using this compound could be used in the breakdown of pollutants or the development of environmentally friendly materials .
Industrial Applications: Catalysts and Intermediates
In industrial applications, 2-(1-Piperazinyl)benzoic acid trihydrate is likely used as a catalyst or an intermediate in the synthesis of more complex chemicals. Its properties may enhance reaction rates or improve the efficiency of industrial chemical processes .
Safety and Hazards
Eigenschaften
IUPAC Name |
2-piperazin-1-ylbenzoic acid;trihydrate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O2.3H2O/c14-11(15)9-3-1-2-4-10(9)13-7-5-12-6-8-13;;;/h1-4,12H,5-8H2,(H,14,15);3*1H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNFOEGYJKMMUPX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=CC=CC=C2C(=O)O.O.O.O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1-Piperazinyl)benzoic acid trihydrate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-(tert-butyl)-1-(4-chlorobenzyl)-7,9-dimethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2862491.png)
![3-[3-[Methyl-(9-methylpurin-6-yl)amino]azetidin-1-yl]pyrazine-2-carbonitrile](/img/structure/B2862492.png)
![N-(cyanomethyl)-2-{[2-(pyridin-2-yl)-2,3-dihydro-1H-isoindol-4-yl]amino}acetamide](/img/structure/B2862494.png)

![N-(4-(benzo[d]thiazol-2-yl)-3-hydroxyphenyl)-3-(ethylthio)benzamide](/img/structure/B2862496.png)
![ethyl 5-((furan-2-carbonyl)oxy)-2-methyl-1-phenyl-1H-benzo[g]indole-3-carboxylate](/img/structure/B2862499.png)



![Benzo[d]thiazol-2-yl(4-(2-fluorophenoxy)-[1,4'-bipiperidin]-1'-yl)methanone](/img/structure/B2862507.png)

